REACTION_CXSMILES
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[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH:7]1([C:10]2[O:14][N:13]=[C:12]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[O:21][C:22]([F:25])([F:24])[F:23])[C:11]=2[C:26](OC)=[O:27])[CH2:9][CH2:8]1>O1CCCC1>[CH:7]1([C:10]2[O:14][N:13]=[C:12]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[O:21][C:22]([F:25])([F:23])[F:24])[C:11]=2[CH2:26][OH:27])[CH2:8][CH2:9]1 |f:0.1.2.3.4.5|
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
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7.5 g
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Type
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reactant
|
Smiles
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C1(CC1)C1=C(C(=NO1)C1=C(C=CC=C1)OC(F)(F)F)C(=O)OC
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Type
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CUSTOM
|
Details
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was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 250-mL round-bottom flask was purged with nitrogen
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
|
Details
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The resulting reaction mixture
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Type
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CUSTOM
|
Details
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30 min
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Duration
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30 min
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Type
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CUSTOM
|
Details
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at −10°C
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Type
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CUSTOM
|
Details
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it was quenched by the addition of 3 mL of ethyl acetate
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Type
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TEMPERATURE
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Details
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O1 mL of 15% aqueous NaOH, all whilst maintaining a vigorous stirring
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Type
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FILTRATION
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Details
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The resulting white precipitate was filtered through celite®
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Type
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WASH
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Details
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the filter cake was washed with 200 mL of ethyl acetate
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Type
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WASH
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Details
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The filtrate was washed with brine (2×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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CUSTOM
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Details
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This resulted in 7 g of (5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazol-4-yl)methanol as yellow oil
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Name
|
|
Type
|
|
Smiles
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C1(CC1)C1=C(C(=NO1)C1=C(C=CC=C1)OC(F)(F)F)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |